![molecular formula C14H10BrClF3NO3S B7520557 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzenesulfonamide](/img/structure/B7520557.png)
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzenesulfonamide is a complex organic compound that features a combination of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring, along with a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Chlorination: The addition of a chlorine atom to the phenyl ring, often achieved using chlorine gas or a chlorinating reagent like thionyl chloride (SOCl2).
Methoxylation: The addition of a methoxy group to the benzene ring, typically using methanol and a strong acid catalyst.
Sulfonamidation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonamide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of sulfonamide derivatives with biological targets, such as enzymes and receptors.
Materials Science: It is employed in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Chemical Biology: The compound can be used as a probe to investigate biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the bromine and chlorine atoms can participate in additional interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-4’-ethoxydiphenylmethane: Another compound with bromine and chlorine substituents, used in the synthesis of pharmaceutical agents.
2-chloro-5-bromobenzotrifluoride: A compound with similar trifluoromethyl and halogen substituents, used in agrochemical and pharmaceutical applications.
Uniqueness
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group makes it particularly useful in medicinal chemistry, while the trifluoromethyl group enhances its stability and binding affinity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClF3NO3S/c1-23-12-5-3-9(15)7-13(12)24(21,22)20-11-6-8(14(17,18)19)2-4-10(11)16/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBVDKGOQJNGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Benzyl-5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7520479.png)
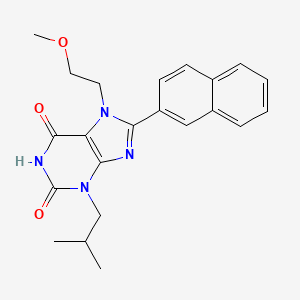
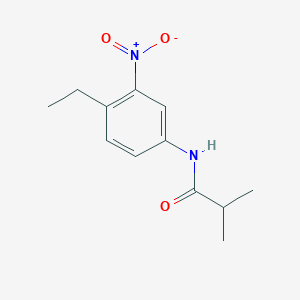
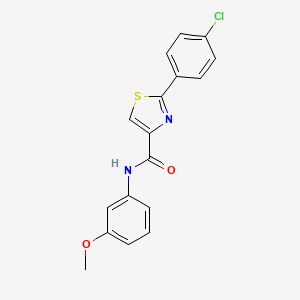
![[2-[2-(1,3-Benzothiazol-2-yl)ethylamino]-2-oxoethyl] 5-chloro-3-methyl-1-phenylpyrazole-4-carboxylate](/img/structure/B7520513.png)
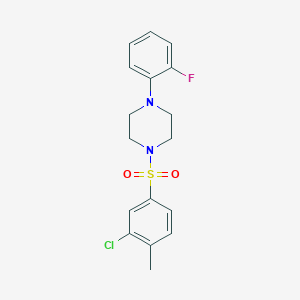
![N-[2-(4-chlorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B7520529.png)
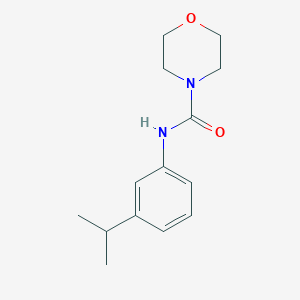
![(2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]-N-naphthalen-2-ylbutanamide](/img/structure/B7520545.png)
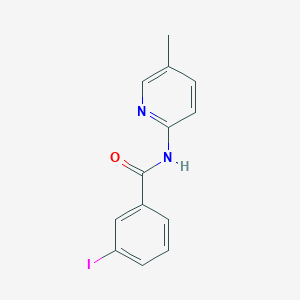
![N-cyclopropyl-2-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-2-phenylacetamide](/img/structure/B7520565.png)
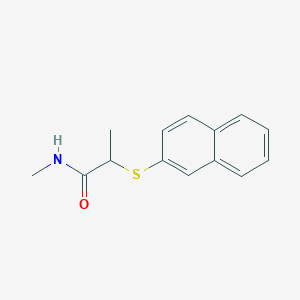
![N-[[4-(piperidine-1-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7520573.png)
![N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)-2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7520581.png)
